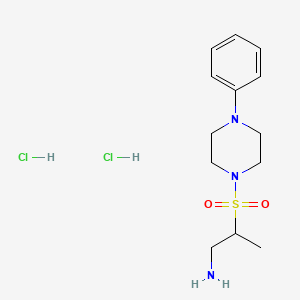
5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole is a heterocyclic organic compound that features a bromomethyl group attached to an oxazole ring Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole typically involves the bromomethylation of a precursor oxazole compound. One common method includes the reaction of 3-ethyl-4-methyl-1,2-oxazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
化学反応の分析
Types of Reactions
5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.
Major Products
The major products formed from these reactions include azides, thiocyanates, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in drug discovery, particularly for designing molecules with antimicrobial or anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways due to its unique structural features.
作用機序
The mechanism of action of 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or cell cycle arrest .
類似化合物との比較
Similar Compounds
- 5-(Chloromethyl)-3-ethyl-4-methyl-1,2-oxazole
- 5-(Iodomethyl)-3-ethyl-4-methyl-1,2-oxazole
- 5-(Hydroxymethyl)-3-ethyl-4-methyl-1,2-oxazole
Comparison
Compared to its analogs, 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole is unique due to its higher reactivity and selectivity in nucleophilic substitution reactions. The bromine atom provides a good leaving group, making the compound more versatile in synthetic applications . Additionally, its specific electronic properties may offer advantages in designing molecules with desired biological activities .
特性
IUPAC Name |
5-(bromomethyl)-3-ethyl-4-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-3-6-5(2)7(4-8)10-9-6/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQVTGINFNXHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2995026.png)





![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2995036.png)
![3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2995037.png)

![1-(4-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995039.png)
![Tert-butyl (3aR,6aS)-2-(6-bromopyridine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2995040.png)
![Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2995041.png)
![Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI)](/img/structure/B2995045.png)

